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molecular formula C8H7BrN2O3 B182543 N-(4-Bromo-2-nitrophenyl)acetamide CAS No. 881-50-5

N-(4-Bromo-2-nitrophenyl)acetamide

Cat. No. B182543
M. Wt: 259.06 g/mol
InChI Key: GUBNCRISSRANNO-UHFFFAOYSA-N
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Patent
US06369232B1

Procedure details

A solution of 2-nitro-4-bromoaniline (7.07 g, 32.6 mmol) in dry tetrahydrofuran (33 mL) was cooled to 0° C. and then treated with acetic anhydride (6.66 g, 65.2 mmol). The reaction mixture was stirred at 0° C. for 10 min and then allowed to warm to 25° C. The reaction mixture was stirred at 25° C. for 15 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the presence of only starting material. The reaction mixture was then slowly treated with acetyl chloride (5 mL) and pyridine (5 mL) at 25° C. The resulting orange suspension was stirred at 25° C. for 2 h and then treated with water (50 mL). The organic compound was extracted into ethyl acetate (2×70 mL). The combined extracts were washed with a 3N aqueous hydrochloric acid solution (1×100 mL) and a saturated aqueous sodium chloride solution (1×100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford a yellow solid. The yellow solid was treated with diethyl ether (50 mL) and hexanes (50 mL). The solid was collected by filtration and washed with hexanes to afford N-(4-bromo-2-nitro-phenyl)-acetamide (6.82 g, 81%) as a yellow solid: mp 100-102° C.; EI-HRMS m/e calcd for C8H7BrN2O3 (M+) 257.9640, found 257.9641.
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(Cl)(=O)C.N1C=CC=CC=1>O1CCCC1.C(OCC)C.O>[Br:11][C:9]1[CH:8]=[CH:7][C:5]([NH:6][C:12](=[O:14])[CH3:13])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1

Inputs

Step One
Name
Quantity
7.07 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)Br
Name
Quantity
33 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.66 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25° C. for 15 h, at which time, thin layer chromatography analysis of the reaction mixture
Duration
15 h
STIRRING
Type
STIRRING
Details
The resulting orange suspension was stirred at 25° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The organic compound was extracted into ethyl acetate (2×70 mL)
WASH
Type
WASH
Details
The combined extracts were washed with a 3N aqueous hydrochloric acid solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution (1×100 mL), dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.82 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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